molecular formula C17H16FNO3 B1427427 Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate CAS No. 1381944-34-8

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate

Cat. No.: B1427427
CAS No.: 1381944-34-8
M. Wt: 301.31 g/mol
InChI Key: LOVCCNFPNFQVGE-UHFFFAOYSA-N
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Description

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate (CAS 1381944-34-8) is a fluorinated benzoate ester characterized by a dimethylcarbamoylphenyl substituent at the 3-position and a fluorine atom at the 2-position of the benzoate ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of enzalutamide, a nonsteroidal androgen receptor antagonist used in prostate cancer therapy . Its molecular formula is C₁₇H₁₅FN₂O₃, with a molecular weight of 322.32 g/mol. Commercial samples are available at 98% purity, as listed in supplier catalogs .

Properties

IUPAC Name

methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-19(2)16(20)12-9-7-11(8-10-12)13-5-4-6-14(15(13)18)17(21)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVCCNFPNFQVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743030
Record name Methyl 4'-(dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-34-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)carbonyl]-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-(dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate typically involves the reaction of 3-(4-(dimethylcarbamoyl)phenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and carbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

A notable study evaluated the compound's effectiveness against human tumor cells using the National Cancer Institute's protocols, revealing an average growth inhibition rate of approximately 50% at certain concentrations.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.5
PC-3 (Prostate Cancer)12.3

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. It showed moderate activity against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, such as phosphodiesterases. This inhibition could have implications for treating conditions like asthma and other inflammatory diseases.

Case Study: Phosphodiesterase Inhibition

In vitro studies showed that this compound inhibited phosphodiesterase activity with an IC50 value of approximately 10 μM, suggesting its potential use in respiratory therapies.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • The 2-fluoro isomer (target compound) is preferred in enzalutamide synthesis due to its spatial compatibility with subsequent reaction steps .
  • The 4-fluoro isomer (CAS 1420800-27-6) exhibits a 2% lower purity in commercial supplies, suggesting differences in synthetic accessibility or stability .

Fluorinated Benzoate Esters with Diverse Substituents

Fluorine substitution enhances metabolic stability and bioavailability in drug candidates. Examples include:

Compound Name CAS Number Substituents Molecular Formula Applications
Methyl 4-(difluoromethyl)-2-fluorobenzoate 1270981-54-8 Difluoromethyl at 4-position C₉H₇F₃O₂ Agrochemistry intermediates
Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate 1802242-43-8 Thioxoimidazolidinone group C₂₁H₁₅F₄N₃O₃S Direct precursor to enzalutamide

Key Findings :

  • The difluoromethyl variant (CAS 1270981-54-8) demonstrates reduced steric bulk compared to the target compound, making it suitable for agrochemical applications .
  • The thioxoimidazolidinone derivative (CAS 1802242-43-8) highlights the role of fluorine in stabilizing electron-deficient aromatic systems during Ullmann coupling reactions .

Pharmaceutical Intermediates in Androgen Receptor Antagonists

The target compound is part of a broader class of fluorinated benzoates used in oncology:

Compound Name CAS Number Key Functional Groups Role in Synthesis
This compound 1381944-34-8 Dimethylcarbamoylphenyl, 2-fluoro Early-stage intermediate
Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate 1802242-43-8 Thioxoimidazolidinone, trifluoromethyl Late-stage intermediate

Key Findings :

  • The target compound’s dimethylcarbamoyl group enhances binding affinity to androgen receptors during early-stage drug development .
  • Late-stage intermediates (e.g., CAS 1802242-43-8) incorporate thioxoimidazolidinone moieties to improve metabolic resistance .

Pesticide-Related Fluorinated Benzoates

While structurally distinct, sulfonylurea herbicides share fluorinated benzoate backbones:

Compound Name CAS Number Key Groups Use
Metsulfuron methyl ester Triazine, sulfonylurea Herbicide
Triflusulfuron methyl ester Trifluoroethoxy, sulfonylurea Herbicide

Key Differences :

  • Pesticides like triflusulfuron methyl ester feature triazine and sulfonylurea groups, prioritizing electrophilic reactivity over steric optimization .

Biological Activity

Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H12F N2O3
  • Molecular Weight : 250.24 g/mol
  • CAS Number : 1381944-34-8

The compound features a benzoate structure with a fluorine atom and a dimethylcarbamoyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed based on current research:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which can play a role in disease pathways.
  • Receptor Binding : Similar compounds with related structures often exhibit affinity for multiple receptors, suggesting that this compound may also engage with specific receptors in cellular signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Initial studies indicate that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : Some derivatives of benzoates have been linked to anticancer activities, suggesting that this compound could be explored for similar effects .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPreliminary studies suggest effectiveness against specific bacteria
AnticancerPotential inhibition of cancer cell proliferation observed in vitro
Anti-inflammatorySimilar compounds show promise in reducing inflammation

Case Study: Antimicrobial Efficacy

In a study examining various derivatives of benzoic acid, this compound was tested against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Case Study: Anticancer Activity

Research focusing on the structural analogs of this compound revealed that certain modifications enhanced cytotoxicity against cancer cell lines such as B16F10 melanoma cells. The study utilized various concentrations to assess viability and found promising results at lower concentrations without significant cytotoxic effects on normal cells .

Q & A

Basic: What are the established synthetic routes for Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step reactions, including Ullmann coupling and subsequent functionalization. For example, methyl 2-fluoro-4-bromobenzoate (a structural analog) undergoes coupling with aryl amines or halides in the presence of copper catalysts, followed by dimethylcarbamoyl group introduction via amidation or carbamoylation. Key intermediates are characterized using FT-IR (to confirm carbonyl and amide groups), NMR (for substituent positioning), and HPLC (for purity assessment). Post-synthetic modifications, such as thiophosgene treatment, are monitored via mass spectrometry .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • FT-IR : Identifies the ester carbonyl (C=O stretch ~1700 cm⁻¹), fluorobenzene ring (C-F stretch ~1200 cm⁻¹), and dimethylcarbamoyl N-H/N-C=O vibrations.
  • ¹H/¹³C NMR : Assigns fluorine-induced splitting patterns (e.g., aromatic protons near the fluorine atom) and carbamoyl methyl groups (δ ~2.8–3.2 ppm for N(CH₃)₂).
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents, as demonstrated for fluorobenzoyl derivatives in crystallography studies .

Advanced: How can researchers optimize the coupling efficiency of fluorobenzoate intermediates in Ullmann-type reactions?

Answer:
Optimization involves:

  • Catalyst selection : Copper(I) iodide with ligands like 1,10-phenanthroline enhances reaction rates.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides.
  • Temperature control : Reactions at 100–120°C balance efficiency and side-product minimization.
  • Additives : Potassium carbonate or cesium fluoride aids in deprotonation and halide displacement. Post-reaction, GC-MS or LC-MS quantifies unreacted starting materials and byproducts .

Advanced: How can potential bioactivity of this compound be analyzed in receptor-targeted assays?

Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to measure affinity for targets like orexin or androgen receptors, as seen in structurally related antagonists .
  • In vitro functional assays : Monitor intracellular calcium flux or cAMP levels in transfected HEK293 cells expressing target receptors.
  • SAR studies : Compare activity with analogs lacking the fluorine or dimethylcarbamoyl group to identify critical pharmacophores .

Advanced: How should researchers resolve contradictions in reported bioactivity data for fluorinated benzoate derivatives?

Answer:

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell line).
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers.
  • Structural corroboration : Use X-ray crystallography or DFT calculations to confirm if conformational differences (e.g., fluorine orientation) impact activity .

Advanced: What computational approaches predict the physicochemical properties of this compound?

Answer:

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility using fragment-based algorithms.
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes, receptors) via AutoDock Vina or Schrödinger Suite.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra and electronic properties, aligning with experimental FT-IR/Raman data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate
Reactant of Route 2
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Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate

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